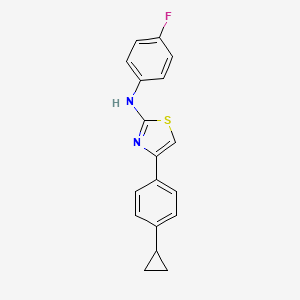
3-(1-Aminocyclobutyl)aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminocyclobutyl)aniline dihydrochloride is a chemical compound with a unique structure that includes an aminocyclobutyl group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclobutyl)aniline dihydrochloride typically involves the reduction of nitrobenzene derivatives. One common method is the reduction of nitrobenzene with tin (Sn) and concentrated hydrochloric acid (HCl) to form aniline, which can then be further modified to introduce the aminocyclobutyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction reactions using catalysts such as palladium over activated carbon. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-(1-Aminocyclobutyl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitrous acid (HNO₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, quinones, and various aromatic compounds .
科学研究应用
3-(1-Aminocyclobutyl)aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(1-Aminocyclobutyl)aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity and function .
相似化合物的比较
Similar Compounds
Aniline: A simpler aromatic amine with a wide range of applications.
Cyclobutylamine: Contains a cyclobutyl group but lacks the aromatic ring.
Phenylamine: Another aromatic amine with similar reactivity but different structural features.
Uniqueness
3-(1-Aminocyclobutyl)aniline dihydrochloride is unique due to the presence of both an aminocyclobutyl group and an aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C10H16Cl2N2 |
|---|---|
分子量 |
235.15 g/mol |
IUPAC 名称 |
3-(1-aminocyclobutyl)aniline;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;;/h1,3-4,7H,2,5-6,11-12H2;2*1H |
InChI 键 |
NZIRESHEZAAITK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CC(=CC=C2)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
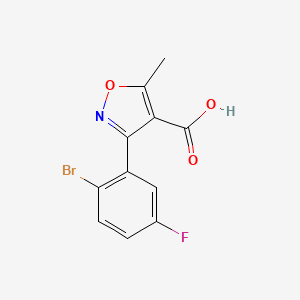
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
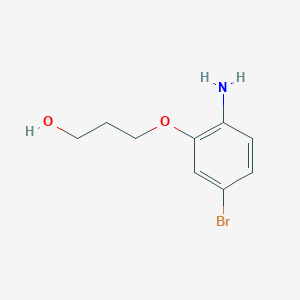
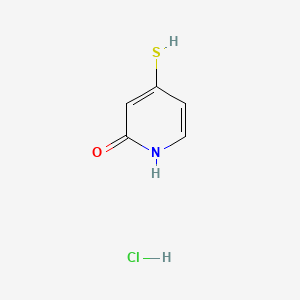
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)

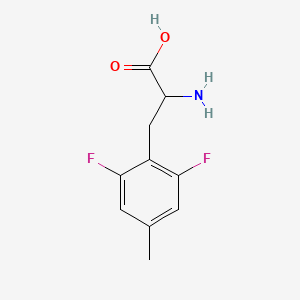
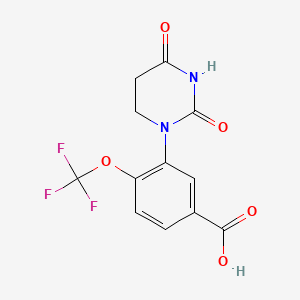
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)

